molecular formula C15H18N4O B11974139 3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-18-9

3-Isopropyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11974139
CAS No.: 303104-18-9
M. Wt: 270.33 g/mol
InChI Key: NLFZDJHJEDTVJV-LFIBNONCSA-N
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Description

3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.

    1-Phenylethylidene derivatives: Compounds with similar structural motifs and potential biological activities.

Uniqueness

3-Isopropyl-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other pyrazole derivatives.

Properties

CAS No.

303104-18-9

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O/c1-10(2)13-9-14(18-17-13)15(20)19-16-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-11+

InChI Key

NLFZDJHJEDTVJV-LFIBNONCSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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